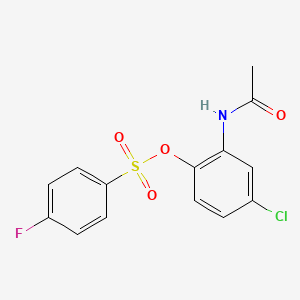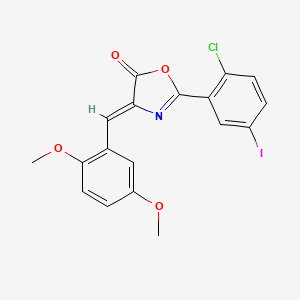![molecular formula C10H7F3N4OS B6032669 4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazole ring provides a rigid, planar structure that can participate in various chemical interactions . The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the molecule .将来の方向性
作用機序
Target of Action
It is known that schiff bases, a class of compounds to which this molecule belongs, have been found to interact with various enzymes and receptors in the body .
Mode of Action
Schiff bases are known to interact with their targets through the formation of coordinate covalent bonds . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Schiff bases are known to interact with a variety of biochemical pathways, potentially influencing processes such as cell division, protein synthesis, and enzymatic reactions .
Result of Action
Schiff bases have been shown to exhibit antimicrobial activity, suggesting that they may disrupt the growth and proliferation of bacteria and fungi .
生化学分析
Biochemical Properties
4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . These interactions are primarily inhibitory, leading to the disruption of essential bacterial processes, which explains its antimicrobial properties. The nature of these interactions involves the binding of the compound to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as topoisomerase IV and dihydrofolate reductase, inhibiting their activity . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound remains relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the compound’s ability to disrupt essential cellular processes at high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and subsequent elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production, leading to altered metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Its localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments.
特性
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4OS/c11-10(12,13)8-15-16-9(19)17(8)14-5-6-3-1-2-4-7(6)18/h1-5,18H,(H,16,19)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWOTCLDQOULNQ-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{4-(3,4-dimethylbenzoyl)-6-[(3-methoxybenzyl)oxy]-2-oxo-1,4-diazepan-1-yl}propanoate](/img/structure/B6032590.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6032597.png)
![5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6032610.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6032618.png)


![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6032634.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032663.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
